In Vitro Antiviral Potency of NITD008 Against Caliciviruses Relative to Benchmark Nucleoside Analog 2′-C-Methylcytidine
In calicivirus model systems, NITD008 exhibits in vitro potency comparable to the well-characterized benchmark nucleoside analog 2′-C-methylcytidine, while also demonstrating the functional advantage of complete replicon clearance at sustained concentrations [1]. This establishes NITD008 as a validated alternative scaffold for calicivirus research with equivalent potency to the field standard.
| Evidence Dimension | In vitro antiviral potency against Norwalk replicon and calicivirus clearance |
|---|---|
| Target Compound Data | EC50 = 0.21 μM (Norwalk replicon); complete replicon clearance and prevention of rebound with 5 μM sustained treatment |
| Comparator Or Baseline | 2′-C-methylcytidine (similar level of potency to NITD008 in vitro) |
| Quantified Difference | Equivalent potency level; 5 μM NITD008 achieves complete rebound prevention |
| Conditions | Norwalk replicon cell culture system; FCV and MNV cell-based assays |
Why This Matters
This evidence supports selection of NITD008 over uncharacterized adenosine analogs for calicivirus and norovirus research, providing a potency benchmark against a known reference compound with the added functional benefit of sustained replicon clearance.
- [1] Deng CL, Yeo SP, Goh KC, Chu JJ, Shi PY. The adenosine analogue NITD008 has potent antiviral activity against human and animal caliciviruses. Viruses. 2019 May 30;11(6):496. View Source
